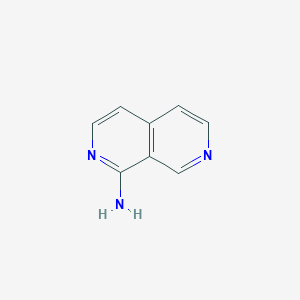2,7-Naphthyridin-1-amine
CAS No.: 27225-00-9
Cat. No.: VC2453602
Molecular Formula: C8H7N3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 27225-00-9 |
|---|---|
| Molecular Formula | C8H7N3 |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 2,7-naphthyridin-1-amine |
| Standard InChI | InChI=1S/C8H7N3/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H,(H2,9,11) |
| Standard InChI Key | SLEZIMBNRWWQJI-UHFFFAOYSA-N |
| SMILES | C1=CN=CC2=C1C=CN=C2N |
| Canonical SMILES | C1=CN=CC2=C1C=CN=C2N |
Introduction
Chemical Identity and Physical Properties
2,7-Naphthyridin-1-amine (CAS No. 27225-00-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₇N₃ and a molecular weight of 145.16100 . It presents as a white powder and possesses a bicyclic structure with three nitrogen atoms - two within the ring system and one as part of the amino group at the 1-position .
Structural Characteristics
The compound features a naphthyridine core structure with nitrogen atoms at the 2 and 7 positions, plus an amino group substitution at position 1. Its structure can be represented by the following identifiers:
Physicochemical Properties
The compound exhibits several important physical and chemical properties that influence its behavior in chemical reactions and storage conditions. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,7-Naphthyridin-1-amine
Spectroscopic Properties and Analysis
Predicted Collision Cross Section Data
Mass spectrometry analysis of 2,7-Naphthyridin-1-amine provides valuable information about its behavior under different ionization conditions. The predicted collision cross-section (CCS) data for various adducts are presented in Table 2.
Table 2: Predicted Collision Cross Section Data for 2,7-Naphthyridin-1-amine
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 146.07128 | 126.7 |
| [M+Na]⁺ | 168.05322 | 141.3 |
| [M+NH₄]⁺ | 163.09782 | 136.1 |
| [M+K]⁺ | 184.02716 | 134.2 |
| [M-H]⁻ | 144.05672 | 129.8 |
| [M+Na-2H]⁻ | 166.03867 | 135.5 |
| [M]⁺ | 145.06345 | 129.6 |
| [M]⁻ | 145.06455 | 129.6 |
These collision cross-section values are crucial for the identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .
Synthesis and Reactions
Rearrangement Reactions
Recent research has focused on the rearrangement reactions of 1,3-diamino-2,7-naphthyridines and 1-amino-3-oxo-2,7-naphthyridines. These studies provide valuable insights into the reactivity patterns that may be applicable to 2,7-naphthyridin-1-amine .
The rearrangement of 1,3-diamino-2,7-naphthyridines is influenced by both:
-
The substituent at the 7th position of the 2,7-naphthyridine ring
These influences are primarily steric in nature. When the methyl group at the 7th position is replaced with a benzyl group, the rearrangement becomes significantly slower and requires higher temperatures (>160°C) to proceed .
Reaction with Amines
A significant finding in recent research is that 1-amino-3-oxo-2,7-naphthyridines react with amines in a distinctive manner. This reaction, studied for the first time, revealed that:
-
The rearrangement occurs faster than in 1,3-diamino-2,7-naphthyridines
-
The rearrangement proceeds without any influence from alkyl and cyclic amine groups
-
Nucleophilic addition of the amine to the carbonyl group of the rearranged product can form a Schiff base
The electronic properties of these compounds play a crucial role in their reactivity. The calculation of Electrostatic Potential Surface (ESP) charges indicates a considerable increase in the positive charge on the cyano group that undergoes nucleophilic attack during the rearrangement process. This increased positive charge likely explains the enhanced reactivity and higher reaction velocity .
Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2,7-naphthyridine derivatives is often governed by nucleophilic aromatic substitution (SNAr) reactions. These reactions are under electronic control, and their regioselectivity in multihalogenated compounds can be predicted by ESP analysis .
The extent of electron deficiency at the reactive carbon is the key factor in determining SNAr rates, and the corresponding ESP charges serve as quantitative descriptors of the reactivity of different sites . This understanding is crucial for predicting and controlling reactions involving 2,7-naphthyridin-1-amine.
Spectroscopic Characterization of Reaction Products
Reaction products from 2,7-naphthyridine derivatives can be characterized using various spectroscopic techniques:
-
In ¹H NMR spectra, compounds derived from 1,3-diamino-2,7-naphthyridines typically show:
-
After rearrangement, characteristic changes in the spectra include:
-
Infrared spectra of rearrangement products show:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume